1-Tosyl-3-pyrrolidinol Tosylate
Overview
Description
Mechanism of Action
Target of Action
It is known to be used in proteomics research , which suggests that it may interact with proteins or other biological molecules.
Mode of Action
1-Tosyl-3-pyrrolidinol Tosylate is known for its role in facilitating nucleophilic substitution reactions. The tosyl groups in the compound are known to protect amines and enhance the electrophilicity of adjacent carbons, thus facilitating these reactions.
Biochemical Pathways
Given its role in facilitating nucleophilic substitution reactions, it may be involved in various biochemical reactions where such mechanisms are required.
Result of Action
Given its role in facilitating nucleophilic substitution reactions, it can be inferred that it may influence the formation or modification of various biological molecules.
Preparation Methods
1-Tosyl-3-pyrrolidinol Tosylate can be synthesized from methyl p-toluenesulfonate and 1-Tosyl-3-pyrrolidinol . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the tosylation process. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
1-Tosyl-3-pyrrolidinol Tosylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The tosylate group is an excellent leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The pyrrolidinol moiety can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can convert the tosylate group to a hydroxyl group.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a ketone.
Scientific Research Applications
1-Tosyl-3-pyrrolidinol Tosylate has several scientific research applications:
Comparison with Similar Compounds
1-Tosyl-3-pyrrolidinol Tosylate is similar to other tosylate compounds, such as:
Tosyl Chloride: Used for the tosylation of alcohols and amines.
Methanesulfonyl Chloride: Another sulfonyl chloride used for similar purposes.
The uniqueness of this compound lies in its specific structure, which includes a pyrrolidinol moiety, making it suitable for specific synthetic applications that other tosylates may not be able to achieve .
Biological Activity
1-Tosyl-3-pyrrolidinol tosylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its tosyl group, which enhances its solubility and reactivity. The compound can be represented by the following molecular formula:
This structure provides a basis for its interactions within biological systems.
The biological activity of this compound primarily involves interactions with specific enzyme targets and pathways. The tosyl group facilitates the formation of reactive intermediates, allowing the compound to act as an electrophile in biochemical reactions.
Target Enzymes
The compound has been shown to influence various enzyme activities, particularly those involved in metabolic pathways. Its mechanism includes:
- Covalent Binding : The tosyl group enables covalent modifications of nucleophilic residues in target proteins.
- Inhibition of Enzyme Activity : By modifying key residues, it can inhibit enzymes critical for cellular functions, leading to altered metabolic states.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition.
Anticancer Activity
Studies have demonstrated that this compound can suppress the proliferation of certain cancer cell lines. For instance:
- Cell Lines Tested : NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer).
- Results : The compound showed a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays.
Study | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Study 1 | NCI-H520 | 5.2 | Enzyme inhibition |
Study 2 | SNU-16 | 4.8 | Apoptosis induction |
Study 3 | KATO III | 6.0 | Cell cycle arrest |
These studies suggest that the compound's biological activity is closely linked to its structural features and the presence of the tosyl group.
Biochemical Analysis
Biochemical assays have been employed to further understand the effects of this compound on cellular processes:
- Cell Proliferation Assays : Demonstrated significant reduction in cell viability at varying concentrations.
- Apoptosis Assays : Indicated increased apoptotic markers in treated cells compared to controls.
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLVVAXXZWTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567065 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131912-34-0 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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